TNF-α Inhibition: Sennoside B Achieves 5.7-Fold Greater Potency Than the Synthetic Small-Molecule Inhibitor SPD304 in HeLa Cell Viability and IκB-α Degradation Assays
In a competitive binding screening assay coupled with LC-MS/MS, Sennoside B inhibited TNF-α-induced cytotoxicity in HeLa cells with an IC₅₀ of 0.32 µM. When evaluated head-to-head against the well-characterized synthetic TNF-α antagonist SPD304, Sennoside B was 5.7-fold more potent (SPD304 IC₅₀ = 1.82 µM in the same HeLa IκB-α degradation assay) [1]. Sennoside B also showed greater efficacy than SPD304 in blocking caspase-3 activation and inhibiting secretion of pro-inflammatory mediators PGD₂ and PGE₂ in mouse L929 cells [1].
| Evidence Dimension | TNF-α inhibition potency (IC₅₀) in HeLa cell IκB-α degradation assay |
|---|---|
| Target Compound Data | IC₅₀ = 0.32 µM (Sennoside B) |
| Comparator Or Baseline | IC₅₀ = 1.82 µM (SPD304, synthetic small-molecule TNF-α inhibitor) |
| Quantified Difference | 5.69-fold lower IC₅₀ (higher potency) for Sennoside B vs. SPD304 |
| Conditions | HeLa human cervical carcinoma cells; TNF-α-induced IκB-α degradation monitored by western blot; competitive binding screening by analytical size exclusion chromatography coupled with LC-MS/MS (Biomedicines 2021, 9, 1250) |
Why This Matters
For researchers screening natural product-derived TNF-α inhibitors, Sennoside B offers a validated potency benchmark (0.32 µM) that exceeds the most commonly cited synthetic small-molecule comparator SPD304, enabling more sensitive detection of TNF-α pathway modulation at lower compound concentrations.
- [1] Zhu, J.; Park, S.; Kim, J.; et al. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. Biomedicines 2021, 9 (9), 1250. View Source
